molecular formula C17H12ClN5S B2914105 6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-24-8

6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2914105
CAS RN: 868969-24-8
M. Wt: 353.83
InChI Key: MSRWAOSCFXXMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine , commonly referred to as a triazole derivative , belongs to the class of heterocyclic compounds. Triazoles are characterized by a five-membered aromatic azole ring containing two carbon and three nitrogen atoms. This specific compound exhibits versatile biological activities due to its ability to bind with various enzymes and receptors in the biological system .


Molecular Structure Analysis

The molecular formula of This compound is C~12~H~8~ClN~5~S . The compound’s structure consists of a triazole ring fused with a pyridine ring. The chlorine-substituted phenyl group and the sulfur-containing moiety contribute to its overall architecture. Precise bond angles, hybridization states, and intermolecular interactions play a crucial role in its biological activity .


Chemical Reactions Analysis

  • Coordination Reactions : Interaction with metal ions can influence its behavior .


Physical And Chemical Properties Analysis

  • Electron Density Distribution : Understand its electronic properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and DFT Calculations : Pyridazine derivatives, including triazolo-pyridazine derivatives, have been synthesized and characterized using NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations were employed to determine quantum chemical parameters, revealing interesting molecular properties (Sallam et al., 2021).

Biological Applications

  • Anti-Diabetic Drug Potential : Triazolo-pyridazine derivatives have been synthesized and evaluated for their potential as anti-diabetic medications. The study involved Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, antioxidant and insulinotropic activity, showing promising results in these areas (Bindu et al., 2019).
  • Cardiovascular Agent Synthesis : Research into 1,2,4-triazolo-pyrimidines fused to pyridazine structures showed significant cardiovascular benefits, including coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Agricultural Uses

  • Fungicide and Insecticide Applications : Pyridazine derivatives, including triazolo-pyridazine compounds, have been used in agriculture as fungicides, insecticides, and for other agrochemical purposes. Molecular docking studies against fungal pathogens like Fusarium oxysporum have been conducted, demonstrating their effectiveness in this field (Sallam et al., 2022).

Antimicrobial Activities

  • Synthesis of Antimicrobial Agents : Various triazolo-pyridazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Abdelghani et al., 2017).

Safety and Hazards

  • Biodegradability : Explore its environmental fate .

Future Directions

  • Computational Modeling : Predict its interactions with biological targets using molecular docking and dynamics simulations .

properties

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-5-1-3-12(9-14)11-24-16-7-6-15-20-21-17(23(15)22-16)13-4-2-8-19-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWAOSCFXXMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.